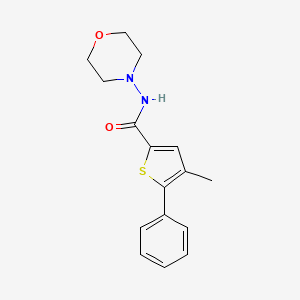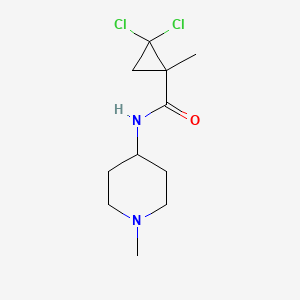
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide
Overview
Description
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide, also known as MMTP, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the 1970s as a potential alternative to methadone for the treatment of opioid addiction. MMTP has been the subject of extensive scientific research, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has been used extensively in scientific research to study its effects on the brain and body. It has been shown to be effective in reducing opioid withdrawal symptoms and cravings, making it a potential treatment for opioid addiction. 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has also been studied for its analgesic properties and its potential as a treatment for chronic pain. Additionally, 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Mechanism of Action
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide acts on the same receptors in the brain as opioids, but it has a unique mechanism of action. It acts as a partial agonist at the mu-opioid receptor, which means that it activates the receptor to a lesser extent than full agonists like morphine. This makes it less likely to cause tolerance and dependence. 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide also acts as an antagonist at the delta-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has a number of biochemical and physiological effects on the body. It has been shown to reduce opioid withdrawal symptoms and cravings, as well as to reduce pain. 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide also has anti-inflammatory properties, which may contribute to its potential as a treatment for inflammatory diseases. Additionally, 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has been shown to have effects on the immune system and on the cardiovascular system.
Advantages and Limitations for Lab Experiments
4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it useful for studying the effects of opioids on the brain and body. Additionally, 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has a long half-life, which makes it easier to administer and study in animal models. However, there are also some limitations to using 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide in lab experiments. It is a controlled substance, which can make it difficult to obtain and use. Additionally, there may be ethical concerns around using opioids in animal models.
Future Directions
There are a number of future directions for research on 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide. One area of interest is its potential as a treatment for opioid addiction. 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide has been shown to be effective in reducing withdrawal symptoms and cravings, but more research is needed to determine its long-term efficacy and safety. Additionally, 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide may have potential as a treatment for chronic pain and inflammatory diseases, but more research is needed to determine its effectiveness in these areas. Finally, there is ongoing research into the mechanism of action of 4-methyl-N-4-morpholinyl-5-phenyl-2-thiophenecarboxamide and how it interacts with the opioid receptors in the brain and body.
properties
IUPAC Name |
4-methyl-N-morpholin-4-yl-5-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-11-14(16(19)17-18-7-9-20-10-8-18)21-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBQUAPUDOFUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NN2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)
![3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4181689.png)
![N-[4-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181695.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4181696.png)
![4-tert-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181700.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]-3-furamide](/img/structure/B4181706.png)
![2-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4181711.png)
![1-ethyl-4-(1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-4-piperidinyl)piperazine bis(trifluoroacetate)](/img/structure/B4181725.png)
![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![1-(methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4181743.png)
![5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)

![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![ethyl 4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)